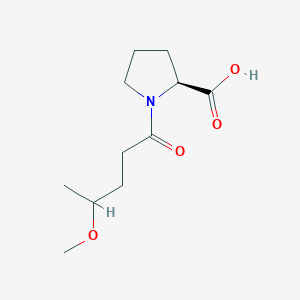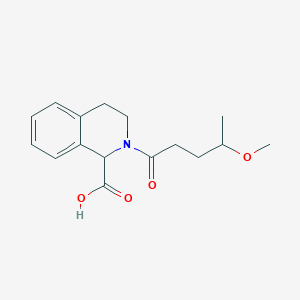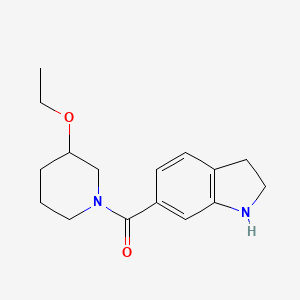
1-(4-Methoxypentanoyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxypentanoyl)piperidine-4-carboxylic acid (MPPCA) is a synthetic compound that belongs to the class of piperidine carboxylic acids. It has been the subject of extensive research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. MPPCA is a versatile compound that has shown promising results in various scientific studies, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxypentanoyl)piperidine-4-carboxylic acid is not fully understood, but it is believed to act as an agonist at the mu-opioid receptor, which is involved in the regulation of pain. 1-(4-Methoxypentanoyl)piperidine-4-carboxylic acid has also been shown to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
1-(4-Methoxypentanoyl)piperidine-4-carboxylic acid has been shown to exhibit potent analgesic effects in animal models, making it a potential candidate for the development of new pain medications. It has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. 1-(4-Methoxypentanoyl)piperidine-4-carboxylic acid has been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Methoxypentanoyl)piperidine-4-carboxylic acid has several advantages for use in lab experiments, including its high purity and low toxicity profile. However, its potency and potential for abuse may limit its use in certain experiments. Additionally, the cost of synthesizing 1-(4-Methoxypentanoyl)piperidine-4-carboxylic acid may be a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Methoxypentanoyl)piperidine-4-carboxylic acid. One potential direction is the development of new pain medications based on the structure of 1-(4-Methoxypentanoyl)piperidine-4-carboxylic acid. Another potential direction is the study of the role of piperidine carboxylic acids in various biological processes. Additionally, the use of 1-(4-Methoxypentanoyl)piperidine-4-carboxylic acid as a tool to study the mu-opioid receptor and other neurotransmitter systems may lead to new insights into the mechanisms of pain and addiction.
Synthesemethoden
1-(4-Methoxypentanoyl)piperidine-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-piperidone with 4-methoxypentanoyl chloride in the presence of a base. The reaction yields 1-(4-Methoxypentanoyl)piperidine-4-carboxylic acid as a white crystalline solid, which can be purified using recrystallization techniques. The purity of the compound can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxypentanoyl)piperidine-4-carboxylic acid has been extensively studied for its potential applications in various scientific fields. In pharmacology, 1-(4-Methoxypentanoyl)piperidine-4-carboxylic acid has been shown to exhibit potent analgesic effects in animal models, making it a potential candidate for the development of new pain medications. In biochemistry, 1-(4-Methoxypentanoyl)piperidine-4-carboxylic acid has been used as a tool to study the role of piperidine carboxylic acids in various biological processes. In medicine, 1-(4-Methoxypentanoyl)piperidine-4-carboxylic acid has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Eigenschaften
IUPAC Name |
1-(4-methoxypentanoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-9(17-2)3-4-11(14)13-7-5-10(6-8-13)12(15)16/h9-10H,3-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICZDONCSMXAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)N1CCC(CC1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxypentanoyl)piperidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

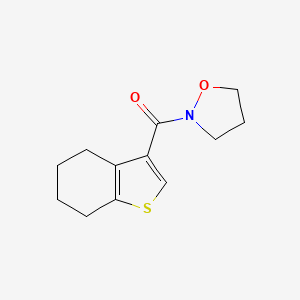
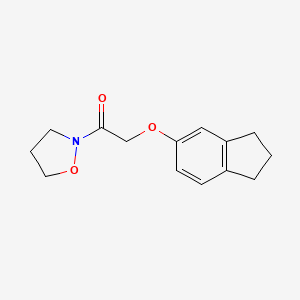
![N-[4-(oxazinane-2-carbonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6630975.png)
![2-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B6630994.png)

![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,3-oxazole-4-carboxylic acid](/img/structure/B6631005.png)
![2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B6631011.png)
![6-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-3-amine](/img/structure/B6631012.png)
![N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6631026.png)
